3-Bromo-2-methylacrylonitrile
Overview
Description
3-Bromo-2-methylacrylonitrile is an organic compound with the molecular formula BrCH=C(CH3)CN. It is a versatile chemical used in various scientific and industrial applications. This compound exists as a mixture of cis and trans isomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylacrylonitrile can be synthesized through the bromination of 2-methylacrylonitrile. The reaction typically involves the use of bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Hydroxylated or aminated compounds.
Scientific Research Applications
3-Bromo-2-methylacrylonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is utilized in the synthesis of pharmaceuticals and drug intermediates.
Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-2-methylacrylonitrile exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electrophilic addition followed by further oxidation steps. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
2-Bromopropionitrile
3-Bromopropionitrile
4-Bromobutyronitrile
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Properties
IUPAC Name |
(E)-3-bromo-2-methylprop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c1-4(2-5)3-6/h2H,1H3/b4-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVDVRKEPBGVMB-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\Br)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150163-13-6 | |
Record name | 3-Bromo-2-methylacrylonitrile, mixture of cis and trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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